Cas no 1396712-47-2 (2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone)
2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone
- AKOS024534430
- indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone
- F6174-1414
- 1396712-47-2
- VU0534081-1
- 1-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole
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- Inchi: 1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-15-24(27-17-26-22)28-13-4-6-20(16-28)25(30)29-14-12-19-5-2-3-7-23(19)29/h2-3,5,7-11,15,17,20H,4,6,12-14,16H2,1H3
- InChI Key: HUFVDDSKUABHNI-UHFFFAOYSA-N
- SMILES: C(N1C2=C(C=CC=C2)CC1)(C1CCCN(C2=CC(C3=CC=C(OC)C=C3)=NC=N2)C1)=O
Computed Properties
- Exact Mass: 414.20557608g/mol
- Monoisotopic Mass: 414.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 58.6Ų
2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6174-1414-1mg |
1-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole |
1396712-47-2 | 90%+ | 1mg |
$54.0 | 2023-05-20 |
2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone
Comprehensive Overview of 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone (CAS No. 1396712-47-2)
The compound 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone (CAS No. 1396712-47-2) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique scaffold combines a dihydroindole moiety with a pyrimidine-piperidine hybrid, making it a promising candidate for drug discovery. Researchers are particularly intrigued by its potential applications in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern therapeutics.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. The 2,3-dihydroindol-1-yl derivative stands out due to its ability to modulate specific signaling pathways, such as those involved in inflammatory responses and cell proliferation. This aligns with current trends in addressing chronic diseases like cancer and autoimmune disorders, where targeted therapies are increasingly preferred over traditional treatments.
The pyrimidin-4-yl segment of the molecule is particularly noteworthy, as pyrimidine derivatives are known for their versatility in medicinal chemistry. Coupled with the piperidin-3-yl group, this structure enhances binding affinity to enzymatic targets, a feature highly sought after in drug design. Moreover, the 4-methoxyphenyl substituent introduces additional pharmacological benefits, such as improved metabolic stability and bioavailability, which are critical for oral drug formulations.
From a synthetic perspective, the preparation of CAS No. 1396712-47-2 involves multi-step organic transformations, including Pd-catalyzed cross-coupling and amide bond formation. These methods are well-documented in peer-reviewed literature, reflecting the compound's relevance in academic research and industrial applications. Its structural complexity also makes it a valuable reference for computational chemistry studies, where researchers explore molecular docking and quantitative structure-activity relationships (QSAR).
Given the growing emphasis on sustainable chemistry, the environmental impact of synthesizing such compounds is another area of focus. Innovations in green solvents and catalytic efficiency are being explored to minimize waste and energy consumption during production. This resonates with the broader scientific community's commitment to eco-friendly drug development, a topic frequently searched in AI-driven literature reviews.
In summary, 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone represents a cutting-edge example of how molecular diversity can drive therapeutic innovation. Its potential in kinase modulation, GPCR targeting, and drug delivery optimization positions it as a compound of high interest for future research and development.
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